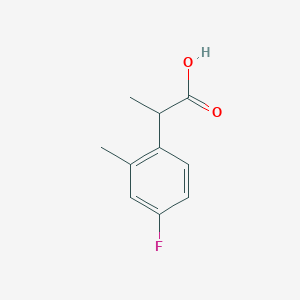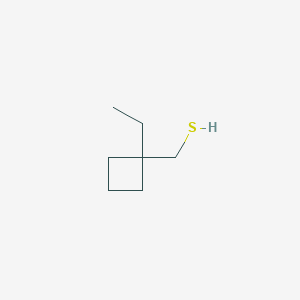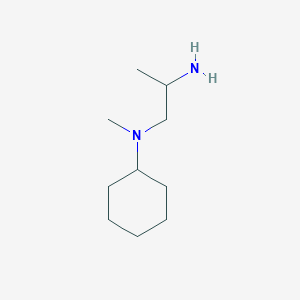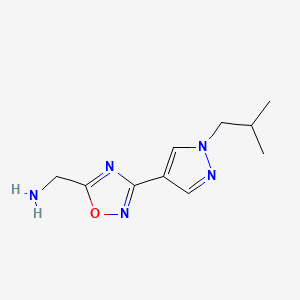
2-(4-Fluoro-2-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-fluorotoluene with ethyl 2-bromopropionate in the presence of a base, followed by hydrolysis to yield the desired product . Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluoro-2-methylphenylboronic acid is coupled with ethyl 2-bromopropionate, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
化学反応の分析
Types of Reactions: 2-(4-Fluoro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(4-Fluoro-2-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an NSAID, it inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain . The compound may also interact with other molecular targets, depending on its specific application.
類似化合物との比較
2-(4-Methylphenyl)propanoic acid: This compound is structurally similar but lacks the fluorine atom.
2-(4-Fluorophenyl)propanoic acid: Similar to the target compound but without the methyl group on the benzene ring.
Uniqueness: 2-(4-Fluoro-2-methylphenyl)propanoic acid is unique due to the presence of both fluorine and methyl substituents on the benzene ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C10H11FO2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC名 |
2-(4-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChIキー |
ZASFCVUMQZYMIH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13320966.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)

![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)





![4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13321017.png)
![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321023.png)
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)
![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)
